molecular formula C22H21N5O4 B2644284 ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate CAS No. 1260931-02-9

ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate

Cat. No.: B2644284
CAS No.: 1260931-02-9
M. Wt: 419.441
InChI Key: GOQUARWZPWRUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is a synthetic heterocyclic compound featuring a triazoloquinoxaline core fused with a substituted benzoate ester. The structure comprises:

  • A 1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxaline moiety, which integrates a triazole ring fused to a quinoxaline system.
  • An acetyl amino linker bridging the triazoloquinoxaline core to a 4-ethoxycarbonylphenyl group.

This compound is structurally related to pharmacologically active triazoloquinoxaline derivatives, which are known for their antihistaminic, antimicrobial, and anticancer properties . Its synthesis likely involves multi-step routes similar to those described for analogous compounds, such as cyclization of substituted amines with acyl chlorides or hydrazine-mediated ring closure .

Properties

IUPAC Name

ethyl 4-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-18-24-25-20-21(29)26(16-7-5-6-8-17(16)27(18)20)13-19(28)23-15-11-9-14(10-12-15)22(30)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQUARWZPWRUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate typically involves multiple steps:

  • Formation of 1-Ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxaline

    • Reagents: Starting materials like 3-nitroaniline, ethyl isothiocyanate, and hydrazine hydrate.

    • Reaction Conditions: Initial condensation at elevated temperatures, followed by cyclization under acidic conditions to form the triazoloquinoxaline core.

  • Acylation

    • Reagents: The triazoloquinoxaline core, acetyl chloride or acetic anhydride.

    • Reaction Conditions: Carried out in an aprotic solvent such as dichloromethane, with a base like pyridine to neutralize the acidic by-products.

  • Coupling with Ethyl 4-Aminobenzoate

    • Reagents: Ethyl 4-aminobenzoate, previously synthesized acylated triazoloquinoxaline.

    • Reaction Conditions: Typically performed using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in a solvent like DMF (dimethylformamide) at room temperature.

Industrial Production Methods: : The industrial production of this compound would likely scale up the laboratory methods with optimizations:

  • Improved yields through enhanced purification techniques.

  • Utilization of continuous flow reactors for the cyclization and coupling steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can be subjected to mild oxidizing agents like PCC (Pyridinium chlorochromate) for potential modifications on the benzoate moiety.

  • Reduction: : The nitro groups, if present as precursors, can be reduced using agents like Pd/C in hydrogenation.

  • Substitution: : The aromatic amine and ester groups allow for electrophilic and nucleophilic substitutions, respectively.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC, KMnO₄ (Potassium permanganate).

  • Reducing Agents: : Pd/C, NaBH₄ (Sodium borohydride).

  • Coupling Agents: : EDCI, DCC (Dicyclohexylcarbodiimide).

Major Products Formed

  • Varies based on the reaction but includes functionalized derivatives of the triazoloquinoxaline and benzoate structures.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms that may involve kinase inhibition, which is crucial for cancer cell proliferation and survival . The structural features of ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate suggest it may also possess similar anticancer activities.

Antimicrobial Properties

Compounds related to triazolo[4,3-a]quinoxaline derivatives have demonstrated antimicrobial effects against a range of pathogens. Studies suggest that these compounds can effectively inhibit bacterial growth and may serve as potential leads in the development of new antibiotics . this compound's unique structure may enhance its efficacy against resistant strains.

Kinase Inhibition

The compound is posited to act as a kinase inhibitor due to the presence of the triazolo[4,3-a]quinoxaline scaffold. Kinases are pivotal in numerous cellular processes, making them attractive targets for drug development aimed at treating cancer and inflammatory diseases . Ongoing research is focused on elucidating the specific kinases inhibited by this compound.

Case Study 1: Anticancer Evaluation

A study evaluated various derivatives of triazolo[4,3-a]quinoxaline for their anticancer activity against specific tumor cell lines. Results indicated that modifications to the ethyl group significantly influenced cytotoxicity levels, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives including this compound were tested against gram-positive and gram-negative bacteria. The results demonstrated promising inhibitory effects against resistant strains, suggesting potential clinical applications in treating infections .

Mechanism of Action

Mechanism

  • The compound may act by interacting with molecular targets such as enzymes, disrupting their function through competitive inhibition or allosteric modulation.

Molecular Targets and Pathways

  • Potential targets include proteins with active sites complementary to the triazoloquinoxaline moiety, which could influence pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazoloquinoxaline vs. Triazoloquinazoline: The target compound’s triazoloquinoxaline core differs from triazoloquinazoline derivatives (e.g., Alagarsamy et al.’s H₁-antihistaminic agents) in the placement of nitrogen atoms, affecting electronic properties and receptor binding .

Functional Group Variations

  • Ester vs. Amide Linkers : The ethyl benzoate ester in the target compound is more hydrolytically stable under acidic conditions than amide-linked analogues (e.g., ), which could influence bioavailability .
  • Electron-Withdrawing Groups : Compounds with trifluoromethyl or chloro substituents (e.g., and ) exhibit enhanced metabolic stability and target affinity compared to alkyl-substituted derivatives .

Pharmacological Potential

    Biological Activity

    Ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features of this compound suggest various mechanisms of action that warrant detailed exploration.

    Chemical Structure and Properties

    The molecular structure of this compound includes:

    • A triazoloquinoxaline core , which is known for its diverse biological properties.
    • Functional groups such as ethyl , acetyl , and benzoate that may influence its pharmacological profiles.

    The molecular formula is C21H21N5O2C_{21}H_{21}N_5O_2, with a molecular weight of approximately 421.43 g/mol.

    Kinase Inhibition

    The triazoloquinoxaline scaffold is recognized as a kinase inhibitor pharmacophore . Kinases play crucial roles in cellular signaling pathways, making their inhibition a target for therapeutic intervention in cancer and inflammatory diseases. Preliminary studies indicate that compounds with similar structures exhibit significant kinase inhibitory activity, suggesting that this compound could also demonstrate such activity .

    Antimicrobial and Antiviral Properties

    Compounds related to the triazoloquinoxaline class have shown promising antimicrobial and antiviral properties. For instance:

    • Triazoloquinoxalines have been reported to inhibit various pathogens, including bacteria and viruses.
    • Certain derivatives have demonstrated effectiveness against gram-positive bacteria and fungi such as Candida albicans .

    Research Findings

    A review of recent literature reveals several key findings regarding the biological activity of this compound:

    Study Focus Findings
    Kinase InhibitionIdentified as a potential kinase inhibitor with implications for cancer therapy.
    Antimicrobial ActivityExhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.
    Antiviral PotentialRelated compounds showed efficacy against viral pathogens.

    Case Studies

    Several case studies highlight the therapeutic potential of triazoloquinoxaline derivatives:

    • Anticancer Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival .
    • Antidepressant Effects : Some triazoloquinoxaline compounds have been evaluated for their effects on adenosine receptors, showing potential as rapid-onset antidepressants due to their ability to modulate neurotransmitter systems .

    Q & A

    Basic: What are the key steps in synthesizing ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate?

    The synthesis typically involves multi-step reactions:

    • Step 1 : Formation of the triazoloquinoxaline core via condensation of 1-ethyl-4-oxo-triazoloquinoxaline precursors with acetylating agents (e.g., phenacyl bromide analogs) under reflux conditions .
    • Step 2 : Introduction of the acetyl-amino linker through nucleophilic acyl substitution, often using chloroacetyl chloride or activated esters.
    • Step 3 : Coupling with ethyl 4-aminobenzoate via carbodiimide-mediated amidation (e.g., EDC/HOBt).
    • Purification : Column chromatography with gradients of cyclohexane/EtOAc/MeOH is critical for isolating high-purity product .

    Basic: How is the compound structurally characterized to confirm its identity?

    Key techniques include:

    • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the triazoloquinoxaline core, acetyl-amino linker, and benzoate ester groups. For example, the ethyl ester protons appear as a triplet at ~1.3 ppm (CH3_3) and quartet at ~4.3 ppm (CH2_2) .
    • Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., C23_{23}H21_{21}N5_5O4_4) and detect fragmentation patterns.
    • X-ray Crystallography : Resolves bond angles and confirms stereoelectronic effects in the triazoloquinoxaline moiety .

    Basic: What preliminary assays are used to evaluate its biological activity?

    Initial screening focuses on:

    • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to assess binding affinity .
    • Cellular Uptake : Radiolabeled analogs (e.g., 14^{14}C-tagged) tracked via liquid scintillation counting in cell lines .
    • SAR Comparisons : Benchmarking against analogs like ethyl 4-aminobenzoate derivatives to identify activity trends (e.g., tetrazole vs. triazole rings) .

    Advanced: What reaction mechanisms govern the formation of the triazoloquinoxaline core?

    The core is synthesized via:

    • Cyclocondensation : Reaction of 1-hydrazinoquinoxaline derivatives with carbonyl compounds (e.g., diethyl oxalate), forming the triazole ring through intramolecular cyclization. Acetic acid catalysis facilitates proton transfer and ring closure .
    • Oxidative Aromatization : MnO2_2 or DDQ is used to dehydrogenate the dihydroquinoxaline intermediate, stabilizing the aromatic system .

    Advanced: How can Design of Experiments (DoE) optimize reaction yields and reproducibility?

    • Screening Designs : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) .
    • Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between variables (e.g., reflux time vs. acetic acid concentration) to maximize yield .
    • Reproducibility Checks : Replicate center points to assess variability and confirm robustness .

    Advanced: What computational methods predict synthetic pathways or reactivity?

    • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) identifies transition states and activation energies for key steps (e.g., cyclization barriers) .
    • Reaction Network Analysis : Tools like ICReDD’s path sampling algorithms explore alternative pathways and side reactions .
    • Machine Learning : Train models on existing triazoloquinoxaline datasets to predict optimal reaction conditions (e.g., solvent choice) .

    Advanced: How to resolve contradictions in biological activity data across studies?

    • Meta-Analysis : Stratify data by assay type (e.g., in vitro vs. ex vivo) and normalize using Z-score transformations to identify outliers .
    • Orthogonal Assays : Validate conflicting results with alternative methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
    • Structural Dynamics : MD simulations to assess conformational flexibility impacting activity in different environments .

    Advanced: What challenges arise during scale-up, and how are they addressed?

    • Heat Management : Exothermic reactions (e.g., cyclization) require jacketed reactors with precise temperature control to avoid runaway .
    • Purification at Scale : Switch from column chromatography to continuous crystallization or membrane filtration (e.g., TFF) .
    • Byproduct Formation : Use inline FTIR or PAT tools to monitor intermediates and adjust feed rates dynamically .

    Advanced: How to assess the compound’s stability under varying storage conditions?

    • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
    • HPLC-MS Tracking : Quantify decomposition products (e.g., hydrolyzed benzoate or oxidized triazole) .
    • Excipient Compatibility : Screen with common stabilizers (e.g., PVP, cyclodextrins) using DSC to detect interactions .

    Advanced: How do substituents on the triazoloquinoxaline core influence bioactivity?

    • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at position 4 enhance kinase inhibition by increasing electrophilicity .
    • Steric Effects : Bulky substituents (e.g., isopropyl) at position 1 reduce cellular permeability but improve target selectivity .
    • Hydrogen Bonding : Amino or hydroxyl groups on the benzoate ester modulate solubility and binding to hydrophilic active sites .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.